molecular formula C10H14Cl2N2 B12979939 1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine

1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B12979939
M. Wt: 233.13 g/mol
InChI Key: UQQYZNUCSOFUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with two chlorine atoms and a dimethylpropan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3,5-dichloropyridine with a suitable amine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dichloropyridin-2-yl)ethanone: This compound has a similar pyridine ring structure but differs in the substituent groups attached to the ring.

    (3,5-Dichloropyridin-2-yl)(pyrrolidin-1-yl)methanone: Another compound with a similar pyridine ring but different functional groups.

Uniqueness

1-(3,5-Dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

1-(3,5-dichloropyridin-2-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C10H14Cl2N2/c1-10(2,3)9(13)8-7(12)4-6(11)5-14-8/h4-5,9H,13H2,1-3H3

InChI Key

UQQYZNUCSOFUMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.